

Application Notes and Protocols for (Rac)-MGV354 Administration in Preclinical Models

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Compound of Interest

Compound Name: (Rac)-MGV354

Cat. No.: B12425834

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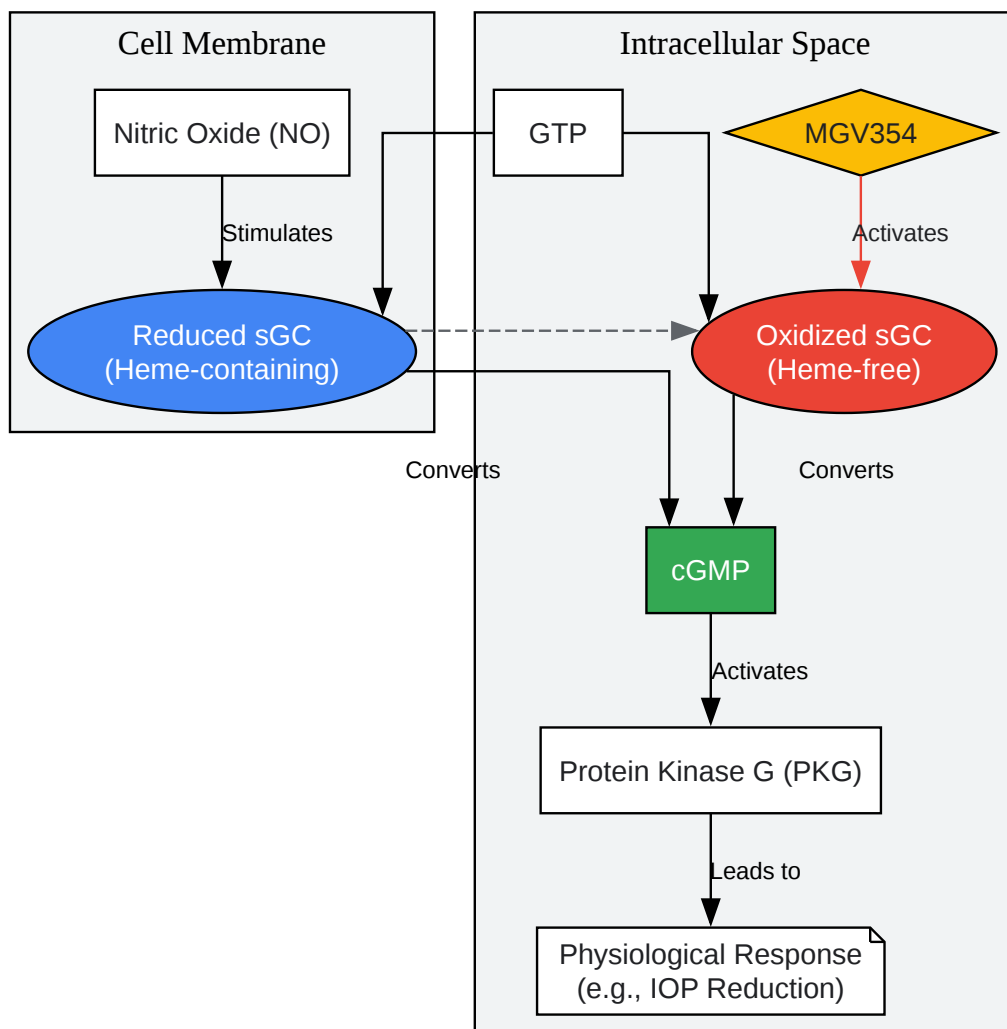
These application notes provide a comprehensive overview of the administration, pharmacokinetics, and pharmacodynamics of **(Rac)-MGV354** in rabbit and monkey models, intended for researchers, scientists, and drug development professionals.

Introduction

(Rac)-MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC). It has been investigated as a potential therapeutic agent for lowering intraocular pressure (IOP), a key risk factor for glaucoma.[1] MGV354 acts on the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway.[2] Unlike sGC stimulators, MGV354 activates the oxidized, heme-free form of sGC, increasing cyclic guanosine monophosphate (cGMP) production and leading to a reduction in IOP.[3][4] Preclinical studies in rabbit and cynomolgus monkey models have demonstrated its efficacy in lowering IOP following topical ocular administration.[2]

Mechanism of Action

MGV354's mechanism of action centers on the activation of soluble guanylate cyclase (sGC) within the NO/sGC/PKG signaling pathway. Oxidative stress can lead to the oxidation of the heme group on sGC, rendering it unresponsive to nitric oxide (NO).[3] MGV354 specifically targets and activates this oxidized, heme-free sGC, restoring its ability to produce cGMP.[3] In human trabecular meshwork cells, MGV354 has been shown to generate 8- to 10-fold greater cGMP levels under oxidized conditions compared to reduced conditions.[2] It exhibits a 7-fold greater maximum binding capacity (Bmax) to oxidized sGC compared to reduced sGC.[2]



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Caption: MGVS354 Signaling Pathway.

Data Presentation

Table 1: Efficacy of a Single Topical Ocular Dose of MGVS354

Animal Model	Dose	IOP Reduction (vs. Vehicle)	Duration of Effect	Citation
Pigmented Rabbits	Not Specified	20% - 40%	Up to 6 hours	[2][5]
Dutch-Belted Rabbits	Not Specified	~20%	Up to 6 hours	[3]
Cynomolgus Monkey (Glaucoma Model)	Dose-dependent	25% - 40%	Up to 24 hours	[3]

Table 2: Efficacy of Once-Daily Dosing of MGV354 in Cynomolgus Monkey Glaucoma Model

Duration of Dosing	Observation	Comparison	Citation
7 days	Sustained IOP lowering	Greater in magnitude than Travatan (travoprost)	[2][5]

Table 3: Systemic Exposure of MGV354 in Cynomolgus Monkeys After 14 Days of Once-Daily Topical Ocular Dosing

Dose Concentration	Total Dose	Systemic Exposure (1 hour post-last dose)	Tmax (at 1% dose)	Accumulation	Citation
0.1%	30 µg	~11 - 19 ng/mL	Not Specified	None observed	[5]
1%	300 µg	~50 - 123 ng/mL	2.3 hours	None observed	[5]

Table 4: Safety and Tolerability Observations

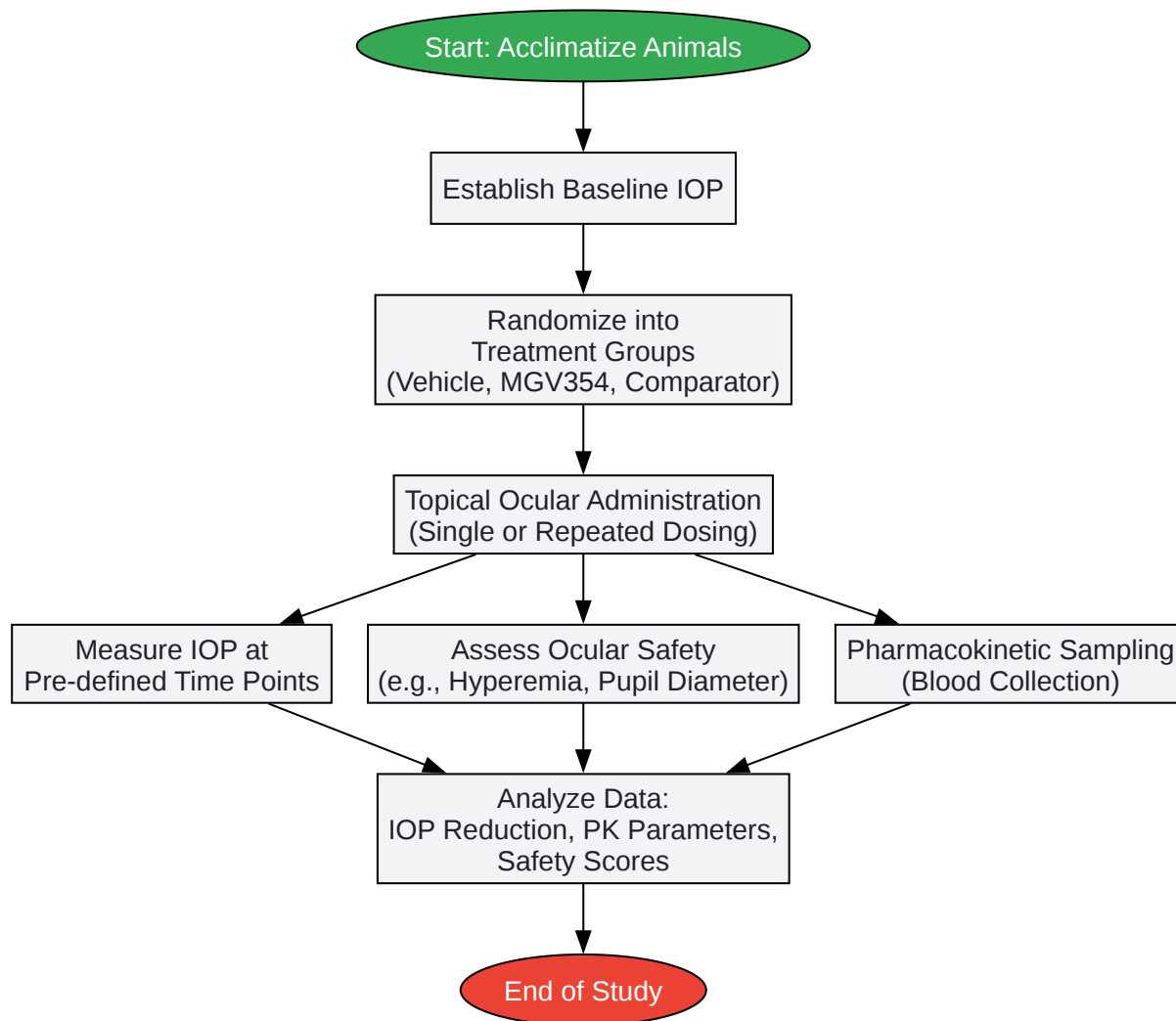
Animal Model	Finding	Citation
Rabbits	Mild to moderate ocular hyperemia	[3]
Cynomolgus Monkeys	Mild to moderate ocular hyperemia	[2][5]
Cynomolgus Monkeys (14-day dosing)	No changes in pupil diameter, anterior chamber depth, or axial length	[5]

Experimental Protocols

Animal Models

- Rabbits: Pigmented and Dutch-belted rabbits are suitable for initial efficacy and tolerability screening.[3][5]
- Monkeys: Cynomolgus monkeys with laser trabeculoplasty-induced ocular hypertension serve as a robust glaucoma model for efficacy and safety studies.[3]

In Vivo Efficacy and Safety Studies Workflow



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